molecular formula C15H13NO2S B052547 6,7-Dimethoxy-3-(thiophen-3-yl)quinoline CAS No. 146535-06-0

6,7-Dimethoxy-3-(thiophen-3-yl)quinoline

Cat. No.: B052547
CAS No.: 146535-06-0
M. Wt: 271.3 g/mol
InChI Key: KGGRQYJJHXVWSI-UHFFFAOYSA-N
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Description

RPR-101511, also known as RPR-101511A, is a small molecule drug developed by Rhône-Poulenc Rorer, Inc. It functions as a platelet-derived growth factor receptor antagonist and a receptor protein-tyrosine kinase inhibitor. This compound has been primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly in the treatment of vascular restenosis .

Preparation Methods

The synthetic routes and reaction conditions for RPR-101511 are not extensively detailed in publicly available sources. it is known that the compound is a small molecule with the molecular formula C15H13NO2S

Chemical Reactions Analysis

RPR-101511 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RPR-101511 could lead to the formation of sulfoxides or sulfones, while reduction could yield thiols or amines.

Scientific Research Applications

RPR-101511 has been extensively studied for its applications in various scientific fields:

Mechanism of Action

RPR-101511 exerts its effects by inhibiting the activity of platelet-derived growth factor receptors and receptor protein-tyrosine kinases. These receptors play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. By blocking these receptors, RPR-101511 can prevent the activation of downstream signaling molecules, such as extracellular signal-regulated kinase 1/2, which are involved in vascular remodeling and other cellular processes .

Comparison with Similar Compounds

RPR-101511 is unique in its dual inhibitory action on platelet-derived growth factor receptors and receptor protein-tyrosine kinases. Similar compounds include:

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors.

    Sunitinib: Another tyrosine kinase inhibitor used to treat renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.

    Sorafenib: A multi-kinase inhibitor used in the treatment of liver, kidney, and thyroid cancers.

Compared to these compounds, RPR-101511’s primary focus is on cardiovascular diseases, particularly vascular restenosis, making it a unique candidate for therapeutic applications in this area .

Properties

IUPAC Name

6,7-dimethoxy-3-thiophen-3-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-17-14-6-11-5-12(10-3-4-19-9-10)8-16-13(11)7-15(14)18-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGRQYJJHXVWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1OC)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146535-06-0
Record name RPR-101511
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146535060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RPR-101511
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/568TMU9H2K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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